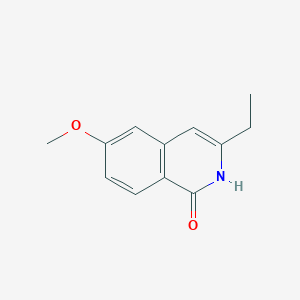

3-ethyl-6-methoxyisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-ethyl-6-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C12H13NO2/c1-3-9-6-8-7-10(15-2)4-5-11(8)12(14)13-9/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

YFIKRHXPIRBCMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2)OC)C(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 6 Methoxyisoquinolin 1 2h One and Analogues

Strategies for Constructing the Isoquinolin-1(2H)-one Core

The synthesis of the fundamental isoquinolin-1(2H)-one structure can be achieved through several elegant and effective strategies, including intramolecular cyclizations, transition metal-catalyzed reactions, and oxidative cyclizations.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and powerful approach to forming the bicyclic isoquinolinone system. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond from a suitably functionalized acyclic precursor.

Approaches Involving Functionalized Benzoates and Nitriles: One strategy involves the use of o-alkynylbenzoates, which can undergo cyclization in the presence of a copper halide and a promoter like dicyclohexylamine (B1670486) hydrochloride (Cy₂NH·HCl). This method provides a route to 4-haloisocoumarins, which can be subsequently converted to isoquinolin-1(2H)-ones. The addition of the promoter has been shown to improve both the reaction rate and yield. organic-chemistry.org For instance, the cyclization of methyl 2-(2-phenylethynyl)benzoate with CuCl₂ and Cy₂NH·HCl affords the corresponding 4-chloroisocoumarin in high yield. organic-chemistry.org Another approach utilizes the reaction of 2-halobenzonitriles with ketones in the presence of a base like potassium tert-butoxide (KOtBu), followed by a Lewis acid-catalyzed cyclization to furnish isoquinolone derivatives. researchgate.net

Approaches Involving Functionalized Benzamides: The Bischler-Napieralski synthesis is a classic method that involves the cyclization of a phenethylamine (B48288) derivative with an acid chloride or anhydride (B1165640) to form an amide, which then cyclizes in the presence of a dehydrating agent to yield a dihydroisoquinoline. quimicaorganica.org This intermediate can be oxidized to the corresponding isoquinoline (B145761). This method is particularly favored by electron-donating substituents on the aromatic ring of the phenethylamine. quimicaorganica.org A more modern approach involves the direct intramolecular C-H/N-H functionalization of N-alkenylbenzamides under metal-free conditions, using an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) in a solvent such as hexafluoro-2-propanol (HFIP). rsc.org

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| o-(Alk-1-ynyl)benzoates | CuX₂ (X=Cl, Br), Cy₂NH·HX | 4-Haloisocoumarins | organic-chemistry.org |

| 2-Halobenzonitriles, Ketones | 1. KOtBu; 2. Cu(OAc)₂ | Isoquinolin-1(2H)-ones | researchgate.net |

| Phenethylamines, Acid Chlorides/Anhydrides | 1. Amide formation; 2. Dehydrating agent (e.g., P₂O₅); 3. Oxidation (e.g., Pd/C) | Isoquinolines | quimicaorganica.org |

| N-Alkenylbenzamides | PIDA, HFIP | Isoquinolin-1(2H)-ones | rsc.org |

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Transition metal catalysis has emerged as a highly efficient tool for the synthesis of complex heterocyclic systems like isoquinolin-1(2H)-ones, offering high atom economy and functional group tolerance.

Rhodium(III)-catalyzed [4+2]-annulation: This powerful method involves the reaction of benzamides, often with an N-pivaloyloxy or N-methoxy directing group, with alkynes. The rhodium catalyst facilitates a C-H activation and subsequent annulation to construct the isoquinolinone core in a single step. researchgate.netnih.govacs.org For example, the reaction of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates under Rh(III)-catalysis provides functionalized isoquinolones. nih.gov This process is redox-neutral and proceeds through a seven-membered rhodacycle intermediate. nih.gov

Nickel-catalyzed synthesis: Nickel catalysts offer a cost-effective alternative for the synthesis of isoquinolin-1(2H)-ones. One notable method is the denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones. In the presence of a nickel(0)/phosphine catalyst, these precursors react with a wide range of internal and terminal alkynes to produce substituted isoquinolin-1(2H)-ones in high yields. nih.govacs.org Nickel-catalyzed [2+2+2] cocyclization reactions of α,ω-diynes and alkynes have also been developed for the asymmetric synthesis of isoquinoline derivatives. datapdf.com

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

| Rhodium(III) | N-Pivaloyloxy aryl amides, Alkynes | [4+2]-Annulation | Redox-neutral, proceeds via a seven-membered rhodacycle | nih.gov |

| Rhodium(III) | Benzhydroxamic acid, Alkynes | Cross-coupling/cyclization | External-oxidant-free | acs.org |

| Nickel(0)/Phosphine | 1,2,3-Benzotriazin-4(3H)-ones, Alkynes | Denitrogenative alkyne insertion | High yields, wide substrate scope | nih.govacs.org |

| Nickel(0) | α,ω-Diynes, Alkynes | [2+2+2] Cocyclization | Asymmetric synthesis of isoquinoline derivatives | datapdf.com |

Oxidative Cyclization Methodologies towards Isoquinolin-1(2H)-ones

Oxidative cyclization reactions provide another avenue for the construction of the isoquinolin-1(2H)-one ring system, often involving the formation of a carbon-carbon or carbon-heteroatom bond through an oxidative process. These reactions can be initiated by various oxidants and are crucial in the biosynthesis of many natural products. nih.gov For instance, the reaction of 1,4-cyclohexanedione (B43130) with 2-oxocarboxylic acids can lead to the formation of 5-hydroxyoxaindan-2-ones, which can be further transformed into indole (B1671886) derivatives through a sequence involving oxidative cyclization. clockss.org While not a direct synthesis of isoquinolin-1(2H)-ones, this illustrates the principle of using oxidative steps to forge cyclic structures. More directly, metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamides has been developed for the construction of 4-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net

Regioselective Functionalization for Targeted Substitution Patterns

To synthesize the specific compound 3-ethyl-6-methoxyisoquinolin-1(2H)-one, methods for the regioselective introduction of the ethyl group at the C-3 position and the methoxy (B1213986) group at the C-6 position are paramount.

Specific Methods for Introducing the Ethyl Group at C-3

The introduction of an ethyl group at the C-3 position of the isoquinolin-1(2H)-one core can be achieved by selecting appropriate starting materials for the cyclization reaction. For example, in the nickel-catalyzed denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones, the use of a terminal alkyne such as 1-butyne (B89482) would lead to the formation of a 3-ethyl-substituted isoquinolin-1(2H)-one. nih.gov This method offers a direct and high-yielding route to the desired substitution pattern. nih.govacs.org

Another approach involves a modular synthesis where a methyl ketone is first α-arylated with a suitable aryl bromide, followed by an in situ trapping of the resulting enolate with an electrophile. nih.gov While this has been demonstrated for C-4 functionalization, a similar strategy targeting C-3 could potentially be developed.

| Methodology | Key Reagents | Rationale for C-3 Ethyl Substitution | Reference |

| Nickel-catalyzed denitrogenative alkyne insertion | 1,2,3-Benzotriazin-4(3H)-one, 1-Butyne | The alkyne partner directly provides the C-3 and C-4 carbons and their substituents. | nih.govacs.org |

Specific Methods for Introducing the Methoxy Group at C-6 (or C-8)

The position of the methoxy group on the benzo-fused ring of the isoquinolin-1(2H)-one is determined by the substitution pattern of the starting benzene-derived precursor.

Starting from a Substituted Benzamide (B126) or Benzonitrile (B105546): To obtain a 6-methoxy substituent, one would start with a benzamide or benzonitrile derivative bearing a methoxy group at the meta position relative to the amide or nitrile group. For instance, in the copper-catalyzed α-arylation of ketones with 2-halobenzamides, starting with a 2-halo-4-methoxybenzamide would lead to a 6-methoxyisoquinolin-1(2H)-one. nih.gov Similarly, in the Rhodium(III)-catalyzed annulation, a 4-methoxybenzamide (B147235) derivative would be the appropriate starting material. nih.govacs.org

Starting from a Substituted Phenylacetic Acid or Phenethylamine: In classical syntheses like the Bischler-Napieralski or Pictet-Gams reaction, the starting phenethylamine must possess the desired methoxy group at the appropriate position on the aromatic ring. quimicaorganica.org For a 6-methoxyisoquinolin-1(2H)-one, a 3-methoxyphenethylamine (B363911) would be a suitable precursor.

Pomeranz-Fritsch Reaction: This method and its variations allow for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. quimicaorganica.orgmdpi.com To introduce a methoxy group at the C-6 position, one would start with a 3-methoxybenzaldehyde.

| Parent Synthetic Method | Starting Material for 6-Methoxy Substitution | Position of Methoxy Group on Starting Material | Reference |

| Copper-catalyzed α-arylation | 2-Halo-4-methoxybenzamide | 4-position | nih.gov |

| Rhodium(III)-catalyzed annulation | 4-Methoxybenzamide derivative | 4-position | nih.govacs.org |

| Bischler-Napieralski Synthesis | 3-Methoxyphenethylamine | 3-position | quimicaorganica.org |

| Pomeranz-Fritsch Reaction | 3-Methoxybenzaldehyde | 3-position | quimicaorganica.orgmdpi.com |

| Nickel-catalyzed denitrogenative alkyne insertion | 6-Methoxy-1,2,3-benzotriazin-4(3H)-one | 6-position | nih.gov |

Directed Metalation Strategies and Electrophilic Trapping for Precise Substitution

Directed ortho metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds, including the isoquinolinone scaffold. wikipedia.orgresearchgate.net This methodology overcomes the limitations of classical electrophilic aromatic substitution, which is often governed by the inherent electronic properties of the substrate and can lead to mixtures of isomers. In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), and directs deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu This process generates a stabilized organolithium intermediate that can be "trapped" by a wide variety of electrophiles, leading to the exclusive formation of the ortho-substituted product. organic-chemistry.org

For isoquinolin-1(2H)-one systems, the amide functionality within the heterocyclic ring can serve as a DMG. After deprotonation of the N-H proton, the resulting amide anion can direct lithiation to the C-8 position. More powerful DMGs, such as the O-carbamate group (-OCONEt₂), are considered among the strongest activators for DoM and can be employed on precursors to facilitate highly efficient and regioselective metalation. nih.govresearchgate.net The choice of the organolithium base, solvent (commonly THF or diethyl ether), and additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) is crucial for optimizing the reaction conditions. researchgate.netharvard.edu

The true synthetic utility of DoM lies in the subsequent electrophilic trapping step. The generated aryllithium intermediate is a potent nucleophile that reacts with a diverse array of electrophiles to introduce specific functional groups with high precision. This allows for the targeted synthesis of analogues of this compound with substituents at specific positions on the benzo-fused ring, which would be difficult to achieve otherwise.

The table below illustrates the versatility of the electrophilic trapping step in DoM for functionalizing an isoquinolinone core.

| Electrophile | Reagent Example | Functional Group Introduced |

| Alkyl Halides | Methyl iodide (CH₃I) | Alkyl (e.g., -CH₃) |

| Aldehydes / Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxyalkyl (e.g., -CH(OH)C₆H₅) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |

| Isocyanates | Phenyl isocyanate (C₆H₅NCO) | Amide (-CONHC₆H₅) |

| Boronic Esters | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl (-Si(CH₃)₃) |

| Sulfur / Selenium | S₈ / Se | Thiol / Selenol (-SH / -SeH) |

This table represents common electrophilic trapping strategies in directed metalation reactions.

Derivatization Strategies for Enhancing Molecular Diversity and Lead Optimization

The derivatization of a core scaffold like this compound is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. mdpi.comresearchgate.net By introducing a variety of functional groups at different positions of the isoquinolinone ring system, chemists can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties. Key strategies for derivatization include transition-metal-catalyzed cross-coupling reactions and functionalization at specific ring positions.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds. For instance, a halogenated or triflated isoquinolinone derivative can serve as a versatile coupling partner. The Suzuki coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, is a widely used method for introducing aryl, heteroaryl, or vinyl substituents. nih.govnih.gov This strategy could be applied to a bromo-substituted analogue of this compound to generate a library of C-5, C-7, or C-8 arylated derivatives.

Annulation and Cyclization Reactions: The isoquinolinone core can also act as a building block for constructing more complex, polycyclic frameworks. nih.gov For example, Rh(III)-catalyzed C-H activation and annulation of the parent benzamide with various alkynes can generate diverse isoquinolones. nih.gov Subsequent transformations on the formed isoquinolinone can lead to novel fused heterocyclic systems. Another approach involves the electrophilic cyclization of iminoalkynes, which can be tailored to produce a variety of substituted isoquinolines under mild conditions. nih.govorganic-chemistry.org

Site-Specific Functionalization: Targeted modifications at specific atoms of the isoquinolinone nucleus provide another avenue for diversification.

N-2 Position: The nitrogen atom of the lactam can be readily alkylated or arylated under basic conditions using appropriate alkyl halides or arylboronic acids, allowing for modulation of the molecule's steric and electronic properties.

C-1 Carbonyl Group: The carbonyl group at the C-1 position is a key feature, but it can be transformed to expand molecular diversity. For example, conversion to a 1-chloro or 1-triflyloxyisoquinoline derivative transforms the position into an electrophilic center suitable for nucleophilic substitution or cross-coupling reactions, enabling the introduction of amino, alkoxy, or new carbon-based substituents. nih.goviust.ac.ir

C-4 Position: The C-4 position is often targeted for substitution. Microwave-assisted palladium-catalyzed reductive cyclization methods have been developed to introduce substituents at this position, further demonstrating the scaffold's synthetic tractability. nih.gov

The following table summarizes key derivatization strategies for the isoquinolinone scaffold.

| Strategy | Reaction Type | Target Position(s) | Potential Modification |

| Suzuki Coupling | Pd-catalyzed Cross-Coupling | C-5, C-7, C-8 | Introduction of aryl, heteroaryl, or vinyl groups |

| N-Alkylation | Nucleophilic Substitution | N-2 | Addition of alkyl or benzyl (B1604629) groups |

| Carbonyl Transformation | Conversion to Triflate/Halide | C-1 | Enables subsequent substitution with nucleophiles (e.g., amines, alcohols) |

| Annulation | C-H Activation/Cyclization | Multiple | Creation of fused polycyclic systems |

| Minisci Reaction | Radical Substitution | C-1 | Introduction of alkyl or acyl radicals iust.ac.ir |

Structure Activity Relationship Sar and Mechanistic Elucidation of Isoquinolinone Derivatives

Correlating Structural Modulations with Biological Outcomes

The biological activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.gov

Effects of Remote Substitutions (e.g., at C-1, C-2, C-4, C-8) on the Isoquinolinone Scaffold and Resulting Activity

Substitutions at other positions of the isoquinolinone scaffold also have a profound impact on biological activity.

C-1 Position: The C-1 position is a frequent site for substitution in the development of isoquinoline-based therapeutic agents. nih.gov For example, C-1 substituted tetrahydroisoquinoline natural products have been synthesized and evaluated for their biological activities. nih.gov

C-4 Position: The C-4 position has been a target for modification to enhance the cytotoxic properties of isoquinolines. nih.gov A study on C-4 substituted isoquinolines revealed that certain analogues showed significant cytotoxicity against human non-small cell lung cancer cell lines. nih.gov The introduction of substituents at C-4 can influence the planarity of the ring system and provide additional points of interaction with biological targets.

C-8 Position: Substitutions at the C-8 position have also been explored. In a study of quinazolin-4-ones, substituents at the C-8 position were shown to engage in new interactions with the target enzyme, leading to improved affinity and selectivity. researchgate.net This suggests that modifications at the C-8 position of the isoquinolinone scaffold could similarly lead to enhanced biological activity.

The following table summarizes the effects of substitutions at various positions on the isoquinolinone scaffold:

| Position | Type of Substituent | Effect on Activity |

| C-1 | Various | Modulation of biological activity |

| C-3 | Heterocyclic groups, alkyl groups | Significant influence on potency |

| C-4 | Amides | Enhanced cytotoxicity |

| C-6 | Methoxy (B1213986) group | Increased lipophilicity, potential for hydrogen bonding |

| C-8 | Nitro, diol groups | Improved affinity and selectivity |

Understanding Binding Modes and Key Molecular Interactions with Biological Targets

Hydrogen bonding and hydrophobic interactions are also critical for the binding of isoquinolinone derivatives to their targets. The methoxy group at C-6, for example, can act as a hydrogen bond acceptor, while the ethyl group at C-3 can engage in hydrophobic interactions. nih.govmdpi.com Molecular modeling and X-ray crystallography studies are invaluable tools for elucidating the precise binding modes of these compounds and for understanding the key interactions that govern their biological activity.

Rational Design Principles for Optimized Isoquinolinone Scaffolds

The development of optimized isoquinolinone scaffolds relies on the principles of rational drug design, which are informed by SAR studies and an understanding of the molecular interactions with biological targets. rsc.orgnih.gov Key strategies include:

Scaffold Hopping: This involves replacing the core isoquinolinone scaffold with other heterocyclic systems that maintain the key pharmacophoric features. researchgate.net

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, it can be used to design novel isoquinolinone derivatives that fit snugly into the binding site and make optimal interactions.

By systematically exploring the effects of different substituents at various positions on the isoquinolinone ring, and by using computational tools to guide the design process, it is possible to develop new and improved therapeutic agents based on this privileged scaffold.

Advanced Spectroscopic and Computational Characterization in Isoquinolinone Research

Elucidation of Molecular Structure by Advanced Spectroscopy

Spectroscopic methods provide the foundational data for molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy reveal detailed information about the atomic arrangement, connectivity, and functional groups within 3-ethyl-6-methoxyisoquinolin-1(2H)-one.

High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the isoquinolinone core would appear in the downfield region (typically δ 6.5-8.5 ppm), while the protons of the methoxy (B1213986) and ethyl groups would resonate in the upfield region. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity of adjacent protons. For instance, the ethyl group would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is expected to be the most downfield signal (δ > 160 ppm). ruc.dk Aromatic and olefinic carbons typically resonate between δ 100-150 ppm, while the aliphatic carbons of the ethyl and methoxy groups would appear at higher field (δ 10-60 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. ruc.dk

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY: Establishes correlations between protons that are coupled to each other, helping to piece together adjacent proton fragments, such as the ethyl group and the aromatic spin systems.

HSQC: Correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its corresponding proton(s).

HMBC: Reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting different structural fragments, for example, by showing a correlation from the methoxy protons to the aromatic carbon at position 6, or from the ethyl group protons to the carbons at positions 3 and 4 of the isoquinolinone ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| C1 | - | - | ~163 |

| C3 | - | - | ~145 |

| C4 | ~6.2 | s | ~105 |

| C5 | ~7.2 | d | ~120 |

| C6 | - | - | ~160 |

| C7 | ~7.0 | dd | ~115 |

| C8 | ~8.1 | d | ~128 |

| C4a | - | - | ~125 |

| C8a | - | - | ~138 |

| N-H | ~9.5 | br s | - |

| 6-OCH₃ | ~3.9 | s | ~56 |

| 3-CH₂CH₃ | ~2.6 | q | ~25 |

| 3-CH₂CH₃ | ~1.2 | t | ~14 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

HRMS is an essential analytical technique that provides the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound, a critical piece of information for structure elucidation. For this compound, with the molecular formula C₁₂H₁₃NO₂, HRMS would be used to confirm this composition. The calculated monoisotopic mass can be compared to the experimentally measured mass to validate the formula and rule out other possibilities with the same nominal mass.

Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Calculated Exact Mass [M+H]⁺ | 204.10190 |

| Expected Experimental [M+H]⁺ | ~204.1021 |

Note: The expected experimental value would be measured by an HRMS instrument and compared against the calculated value for formula confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). ruc.dk The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band around 1650-1680 cm⁻¹ would indicate the C=O (carbonyl) stretch of the cyclic amide (lactam) group. The N-H bond of the amide would produce a distinct stretching band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1250 cm⁻¹ region.

Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=O (Amide) | Stretch | 1650 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1200 - 1250 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide an exact molecular structure. nih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the planarity of the isoquinolinone ring system and the conformation of the ethyl group. Crucially, X-ray crystallography also elucidates the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-stacking of the aromatic rings. This information is invaluable in fields like materials science and drug design, where solid-state properties and intermolecular recognition are critical.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While spectroscopy provides experimental data on molecular structure, quantum chemical calculations offer theoretical insights into electronic structure, stability, and reactivity. These computational methods can complement and help interpret experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR). nih.gov Comparing these calculated spectra with experimental ones can aid in the definitive assignment of signals. ruc.dknih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. DFT calculations can map the distribution and energy of these orbitals. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show negative potential around the carbonyl oxygen and positive potential near the amide N-H proton, predicting sites for intermolecular interactions and chemical reactions.

These computational studies provide a deeper understanding of the molecule's intrinsic properties that are not directly observable through spectroscopy alone. sapub.orgresearchgate.net

Conformational Analysis and Energy Minimization

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, understanding its preferred conformations is critical for predicting its binding mode to a biological target.

Computational chemistry provides powerful tools to explore the conformational landscape of a molecule. nih.gov Methodologies such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to calculate the potential energy of different conformers. scirp.org The process typically begins by identifying all rotatable bonds. In the case of this compound, the most significant rotational freedom is associated with the ethyl group at the C3 position and the methoxy group at the C6 position.

A systematic or stochastic search is performed where the torsion angles of these rotatable bonds are varied to generate a wide range of possible conformations. researchgate.net Each of these initial structures is then subjected to geometry optimization, a process that minimizes the total energy of the conformer to find a stable, low-energy state. nih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are often used for accurate energy calculations of the optimized geometries. scirp.org

The result of this analysis is a potential energy surface, where low-energy regions correspond to the most stable and, therefore, most probable conformations of the molecule under physiological conditions. The global minimum represents the most stable conformer, while other local minima represent alternative, accessible conformations. The relative energies of these conformers determine their population distribution at a given temperature. This information is vital for understanding how the molecule might present itself to a receptor binding site.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

This table presents hypothetical data for illustrative purposes, based on typical computational chemistry results.

| Conformer ID | Dihedral Angle (C2-C3-C_ethyl-C_methyl) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 60° (gauche) | 0.00 | 75.1 |

| Conf-2 | 180° (anti) | 1.25 | 14.9 |

| Conf-3 | -60° (gauche) | 0.85 | 10.0 |

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

Other important descriptors that go beyond basic physical properties include:

Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes and cross the blood-brain barrier.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (e.g., by dividing the binding energy by the number of heavy atoms). It helps in identifying small, efficient fragments that can be grown into more potent leads.

Number of Rotatable Bonds (nRotB): This descriptor relates to the conformational flexibility of a molecule. A lower number of rotatable bonds is generally preferred as it reduces the entropic penalty upon binding to a target.

These descriptors, calculated from the 2D or 3D structure of the molecule, are crucial for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline. optibrium.com For this compound, these calculated values serve as a baseline for designing future analogs with improved potency and drug-like properties.

Table 2: Predicted Molecular Descriptors for this compound

This table contains values calculated using computational software for illustrative purposes.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 203.24 g/mol | Adherence to size guidelines for oral bioavailability. |

| logP (o/w) | 2.15 | Measures lipophilicity; impacts solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | Predicts membrane permeability and oral absorption. |

| Number of Rotatable Bonds | 3 | Indicator of molecular flexibility. |

| Lipophilic Efficiency (LipE) | Potency Dependent | Relates potency to lipophilicity; a key metric for lead optimization. |

| Ligand Efficiency (LE) | Potency Dependent | Measures binding efficiency per heavy atom. |

Future Perspectives and Emerging Research Directions for 3 Ethyl 6 Methoxyisoquinolin 1 2h One

Innovations in Green Chemistry Approaches for Sustainable Isoquinolinone Synthesis

The synthesis of isoquinolinones is undergoing a significant transformation towards more environmentally benign methods. chemistryviews.org Traditional synthetic routes are often being replaced by "green chemistry" approaches that prioritize milder reaction conditions, the use of less hazardous solvents, and the reduction of waste. rsc.orgrsc.org These innovations are directly applicable to the future manufacturing of 3-ethyl-6-methoxyisoquinolin-1(2H)-one .

Key emerging green synthesis strategies include:

Catalytic Systems: The use of transition-metal catalysts, such as rhodium(III) complexes, enables C-H activation and annulation reactions to build the isoquinolinone core in environmentally friendly solvents like water or biomass-derived ethanol (B145695). chemistryviews.orgrsc.org

Aerobic Oxidation: Novel methods are employing ambient air as the sole, non-polluting oxidant, replacing the need for expensive and often toxic stoichiometric oxidants. rsc.orgrsc.org

Energy Efficiency: Techniques like ultrasound-assisted synthesis are being explored to provide the necessary energy for reactions, leading to faster and more efficient processes in a single pot. researchgate.net

These sustainable methods not only reduce the environmental impact but also offer high yields and broad substrate applicability, paving the way for the efficient and responsible production of This compound and its derivatives. chemistryviews.orgrsc.org

| Green Chemistry Approach | Key Features | Potential Advantage for Synthesis |

| Rhodium(III)-Catalyzed C-H Activation | Uses biomass-derived ethanol as a solvent; operates at room temperature. chemistryviews.org | Eliminates the need for harsh solvents and external oxidants. chemistryviews.org |

| Carbene-Catalyzed Aerobic Oxidation | Employs ambient air as the oxidant. rsc.org | Environmentally friendly with excellent functional-group tolerance. rsc.org |

| Ultrasound-Assisted Synthesis | Uses ultrasound as a green energy source for cyclization reactions. researchgate.net | Enables rapid, single-pot reactions, improving efficiency. researchgate.net |

Exploration of Polypharmacology and Multi-Target Directed Ligand Design for Complex Diseases

The traditional "one-molecule-one-target" paradigm in drug discovery is proving insufficient for complex, multifactorial diseases like neurodegenerative disorders or cancer. nih.govplos.org This has led to the rise of polypharmacology, the design of a single chemical entity capable of modulating multiple biological targets simultaneously. researchgate.netnih.gov The isoquinoline (B145761) scaffold is a prime candidate for the development of these multi-target-directed ligands (MTDLs). nih.govnih.gov

Future research will likely focus on designing derivatives of This compound that can interact with several disease-relevant targets. For instance, in the context of Alzheimer's disease, an MTDL based on this scaffold could be engineered to simultaneously inhibit enzymes like cholinesterases and monoamine oxidase B, which are both implicated in the disease's progression. plos.org The inherent versatility of the isoquinoline core allows for structural modifications to optimize binding to the distinct pockets of multiple enzymes or receptors. nih.gov This strategy holds the potential to create more effective therapeutics for complex diseases where a network of targets needs to be modulated. nih.gov

Applications in Chemical Probes and Biological Tool Development for Cellular and Molecular Research

The isoquinoline framework is not only valuable for therapeutic agents but also as a structural basis for chemical probes and biological tools. researchgate.net These tools are essential for studying cellular and molecular processes. Future research could adapt This compound to create fluorescent probes. By incorporating fluorophores or other reporter groups, derivatives of this compound could be used to visualize and track specific biological molecules or events within living cells, leveraging the scaffold's potential photochemical characteristics. researchgate.net

Such probes would be invaluable for:

Target Identification: Helping to identify the specific proteins or pathways with which the isoquinolinone scaffold interacts.

Mechanism of Action Studies: Elucidating how compounds like This compound exert their biological effects at a subcellular level.

Diagnostic Assays: Forming the basis of new diagnostic tools that can detect disease biomarkers.

Integration of Omics Technologies (e.g., proteomics, metabolomics) in Understanding Compound-Biological System Interactions

To fully understand the biological effects of This compound , future research will increasingly rely on "omics" technologies. nih.gov Proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) provide a global, unbiased view of how a compound affects a biological system. revespcardiol.orgrevespcardiol.orgmdpi.com

By treating cells or model organisms with This compound and analyzing the subsequent changes in the proteome and metabolome, researchers can:

Uncover Mechanisms of Action: Identify the specific cellular pathways and networks that are perturbed by the compound. nih.govnih.gov

Discover Biomarkers: Find proteins or metabolites whose levels change in response to the compound, which can serve as markers of efficacy or engagement with the target. revespcardiol.org

Identify Off-Targets: Reveal unintended interactions, which is crucial for understanding the complete pharmacological profile of the molecule. nih.gov

This systems-level approach, which combines proteomics and metabolomics, will be essential for moving from a simple understanding of a single drug-target interaction to a comprehensive picture of the compound's system-wide effects. mdpi.comnih.gov

Role of Artificial Intelligence and Machine Learning in Rational Design and Optimization of Isoquinolinone Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. mdpi.com In the context of This compound , AI and ML will be instrumental in accelerating the design and optimization of new derivatives.

Future applications include:

De Novo Design: Using generative models to create novel molecular structures based on the isoquinolinone scaffold that are predicted to have high efficacy and desirable properties. nih.govmdpi.com

Predictive Modeling: Training ML algorithms to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before they are synthesized, saving time and resources. mdpi.comresearchgate.net

High-Throughput Virtual Screening: Employing AI to rapidly screen massive virtual libraries of compounds to identify the most promising candidates for further development. nih.gov

Active Learning: Using iterative cycles where ML models suggest which compounds to synthesize and test next, making the discovery process more efficient and data-driven. blogspot.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.